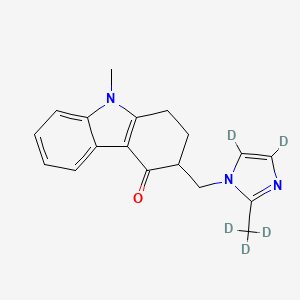![molecular formula C15H21N B15128049 4-Phenyl-2-azaspiro[4.5]decane](/img/structure/B15128049.png)
4-Phenyl-2-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 4-Phenyl-2-azaspiro[4.5]decane involves a three-component condensation reaction. This reaction typically includes 2,5-dialkylphenols, isobutyric aldehyde, and nitriles in the presence of concentrated sulfuric acid as a catalyst . Another method involves copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, which undergoes a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly involving halogens or other functional groups, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, difluoroalkylated derivatives can be obtained through copper-catalyzed difluoroalkylation .
Applications De Recherche Scientifique
4-Phenyl-2-azaspiro[4
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Its structural properties can be leveraged in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism by which 4-Phenyl-2-azaspiro[4.5]decane exerts its effects involves interactions with molecular targets such as neuronal voltage-sensitive sodium channels. These interactions can modulate the activity of these channels, leading to potential therapeutic effects, particularly in the context of anticonvulsant activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has shown anticonvulsant activity and shares structural similarities with 4-Phenyl-2-azaspiro[4.5]decane.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential pharmacological applications.
Uniqueness
4-Phenyl-2-azaspiro[45]decane stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C15H21N |
|---|---|
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
4-phenyl-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C15H21N/c1-3-7-13(8-4-1)14-11-16-12-15(14)9-5-2-6-10-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2 |
Clé InChI |
CSLOTMGMFCMSII-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CNCC2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



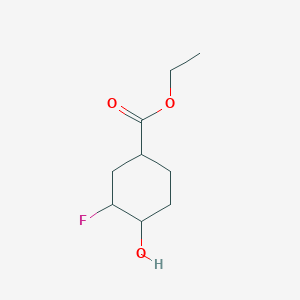
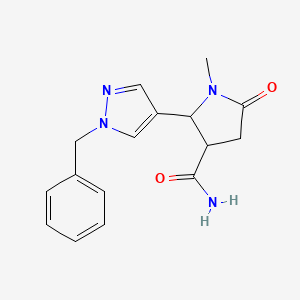
![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B15127998.png)
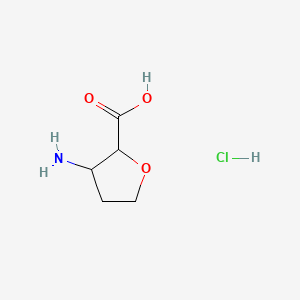
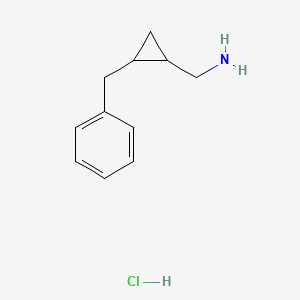
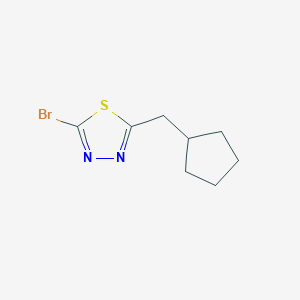
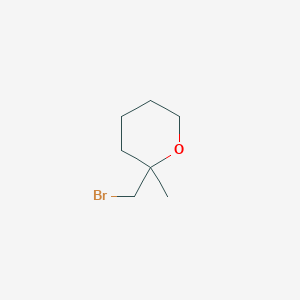

![3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B15128023.png)
![2-(6-(6-Chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B15128024.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B15128030.png)
